1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazide with a thioamide under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Coupling Reactions: The final step involves coupling the thiadiazole and piperazine rings through a carbonyl linkage, often using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanone: Similar structure but lacks the thiadiazole ring.
4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Similar structure but lacks the carbonyl linkage and thiadiazole ring.
Uniqueness
1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11(21)19-7-9-20(10-8-19)16(22)15-14(17-18-24-15)12-3-5-13(23-2)6-4-12/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRWLVYVCUGOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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